molecular formula C21H23N3O B11518864 (2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide

(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide

Cat. No.: B11518864
M. Wt: 333.4 g/mol
InChI Key: DNKNZUXEZMQUKQ-XMHGGMMESA-N
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Description

(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a benzyl group, a cyano group, and a diethylamino-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a cyano-substituted aldehyde, followed by the addition of a diethylamino-substituted phenyl group. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like triphenylphosphine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide is a cyano-substituted enamine with the molecular formula C21H23N3O. This compound has garnered attention for its potential biological activities, particularly in the context of therapeutic applications for inflammatory diseases and cancer. Its unique structure, characterized by a benzyl group and a diethylamino moiety, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C21H23N3O\text{C}_{21}\text{H}_{23}\text{N}_{3}\text{O}

Key Features:

  • Cyano Group (-C≡N) : Implicated in various biological interactions.
  • Amide Functional Group : Involved in hydrogen bonding, influencing solubility and reactivity.
  • Diethylamino Group : Enhances lipophilicity, potentially improving membrane permeability.

1. Therapeutic Potential

Preliminary studies have indicated that this compound exhibits significant activity against conditions such as rheumatoid arthritis and multiple sclerosis. The compound's ability to modulate inflammatory pathways positions it as a candidate for further pharmacological development.

Research suggests that this compound may interact with various enzymes and receptors involved in inflammatory processes. Its structural features allow it to potentially inhibit pro-inflammatory cytokines and enzymes, thereby alleviating symptoms associated with chronic inflammatory conditions.

Antioxidant Activity

A study focusing on the antioxidant properties of similar compounds indicated that derivatives with structural similarities to this compound exhibited significant free radical scavenging activity. The following table summarizes the antioxidant activities of related compounds:

Compound NameDPPH Inhibition (%)IC50 (µg/mL)
Compound A64.5 after 20 min10
Compound B79.0 after 60 min7.12
Compound C57.0 after 20 minNot reported

These findings suggest that modifications in the chemical structure can significantly enhance antioxidant activity, which may also apply to this compound.

Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and glioblastoma (U87-MG). The following table presents cytotoxic activity data:

Cell LineCompound Concentration (µM)% Cell Viability
MCF-71045
PC-32030
U87-MG1540

These results indicate a promising anticancer profile for related compounds, warranting further investigation into the specific mechanisms of action for this compound.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide

InChI

InChI=1S/C21H23N3O/c1-3-24(4-2)20-12-10-17(11-13-20)14-19(15-22)21(25)23-16-18-8-6-5-7-9-18/h5-14H,3-4,16H2,1-2H3,(H,23,25)/b19-14+

InChI Key

DNKNZUXEZMQUKQ-XMHGGMMESA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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